molecular formula C26H36O5 B1208709 Mepregenol diacetate CAS No. 3116-07-2

Mepregenol diacetate

Cat. No.: B1208709
CAS No.: 3116-07-2
M. Wt: 428.6 g/mol
InChI Key: SDHHPVPFUVQWKY-AVHYYFBHSA-N
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Preparation Methods

Mepregenol diacetate is synthesized through a series of chemical reactions starting from progesterone or 17α-hydroxyprogesteroneThe reaction conditions typically include the use of acetic anhydride and a base catalyst to facilitate the acetylation process . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Mepregenol diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions are typically derivatives of acetomepregenol with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

Mepregenol diacetate has a wide range of scientific research applications:

Mechanism of Action

Mepregenol diacetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the regulation of reproductive processes, modulation of the menstrual cycle, and maintenance of pregnancy . The compound’s progestogenic activity is due to its structural similarity to natural progesterone, allowing it to mimic the hormone’s effects in the body.

Comparison with Similar Compounds

Mepregenol diacetate is structurally similar to other synthetic progestins, such as megestrol acetate and cymegesolate. These compounds share a common steroid backbone but differ in the functional groups attached to the core structure . The uniqueness of acetomepregenol lies in its specific acetylation pattern, which influences its pharmacological properties and therapeutic applications. Similar compounds include:

This compound’s distinct chemical structure and pharmacological profile make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h13-14,19-22H,7-12H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHHPVPFUVQWKY-AVHYYFBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953248
Record name Acetomepregenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3116-07-2
Record name Acetomepregenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3116-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepregenol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetomepregenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOMEPREGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JI0G99BDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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